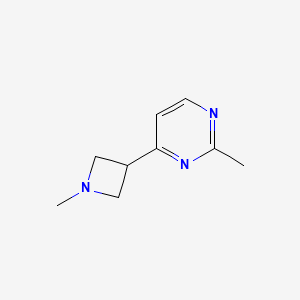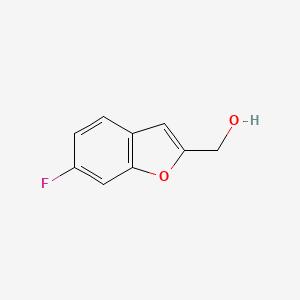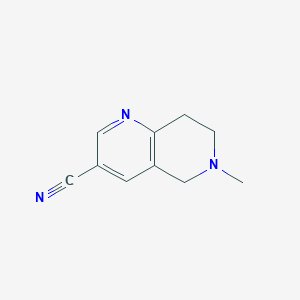
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the second position and a 1-methylazetidin-3-yl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methyl Group: The methyl group at the second position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the 1-Methylazetidin-3-yl Group: This step involves the nucleophilic substitution reaction where the azetidine ring is introduced using suitable azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: As a potential scaffold for drug development due to its heterocyclic structure.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine involves its interaction with specific molecular targets. This can include:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participating in biochemical pathways that influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1-methylpyrrolidin-3-yl)pyrimidine
- 2-Methyl-4-(1-methylpiperidin-3-yl)pyrimidine
Uniqueness
2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-4-(1-methylazetidin-3-yl)pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7-10-4-3-9(11-7)8-5-12(2)6-8/h3-4,8H,5-6H2,1-2H3 |
InChI Key |
LDQNRIXFOWKCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C2CN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B11916856.png)


![2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)
![Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)



![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)



![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)
